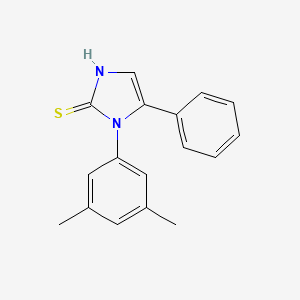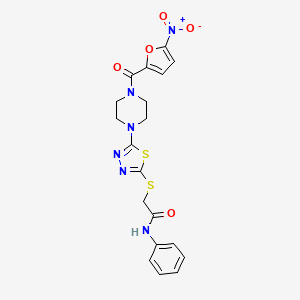
1-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-3-(morpholinosulfonyl)pyridin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 1-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-3-(morpholinosulfonyl)pyridin-2(1H)-one is a fascinating chemical with diverse applications in various fields such as chemistry, biology, medicine, and industry. This article delves into its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparisons with similar compounds.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-3-(morpholinosulfonyl)pyridin-2(1H)-one typically involves multiple steps. A common synthetic route might start with the preparation of the 3,4-dihydroquinolin-1(2H)-yl fragment, followed by its coupling with a 2-oxoethyl group. The final step involves the introduction of the morpholinosulfonyl and pyridin-2(1H)-one moieties. The reactions often require specific catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods: Scaling up the production for industrial purposes often necessitates optimizing reaction conditions for higher yields and purity. Techniques such as continuous flow chemistry and the use of automated synthesizers might be employed to streamline the process.
化学反応の分析
Types of Reactions: 1-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-3-(morpholinosulfonyl)pyridin-2(1H)-one can undergo various chemical reactions including:
Oxidation: : This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under specific conditions.
Reduction: : Common reducing agents like sodium borohydride or lithium aluminum hydride can reduce this compound.
Common Reagents and Conditions:
Oxidation: : Potassium permanganate in acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: : Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: : Halogenating agents like bromine or chlorine in the presence of a base.
Major Products: The products formed depend on the specific reaction and conditions used. For instance, oxidation may yield corresponding quinolinones, while reduction can lead to alcohols or amines.
科学的研究の応用
This compound finds extensive use in scientific research:
Chemistry: : Employed as an intermediate in organic synthesis for creating more complex molecules.
Biology: : Used in biochemical assays to study enzyme interactions and binding affinities.
Medicine: : Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: : Utilized in the development of new materials and as a component in various industrial processes.
作用機序
Molecular Targets and Pathways: The exact mechanism of action varies depending on the specific application. In medicinal chemistry, for instance, it may interact with specific enzymes or receptors, modulating their activity. The compound's structure allows it to bind to various molecular targets, influencing biological pathways and cellular processes.
類似化合物との比較
3,4-Dihydroquinoline derivatives
Pyridin-2(1H)-one derivatives
Morpholinosulfonyl-containing compounds
特性
IUPAC Name |
1-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-3-morpholin-4-ylsulfonylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5S/c24-19(23-10-3-6-16-5-1-2-7-17(16)23)15-21-9-4-8-18(20(21)25)29(26,27)22-11-13-28-14-12-22/h1-2,4-5,7-9H,3,6,10-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKIAUPLPLQELNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CN3C=CC=C(C3=O)S(=O)(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-fluoro-3-(4-methylbenzenesulfonyl)-1-[(2-methylphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2629179.png)

![(Z)-5-chloro-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide](/img/structure/B2629182.png)
![3-(Pyridin-2-yl)-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyridazine](/img/structure/B2629183.png)


![4-((1-(((7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methyl)sulfonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one](/img/structure/B2629186.png)
![6-Phenyl-2-[1-(1H-pyrazole-4-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2629187.png)

![N-[(1-Methylimidazol-2-yl)methyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2629190.png)

![2-(3,4-Dichlorophenyl)-5-(methoxymethyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2629192.png)

